2-(3-Chlorophenyl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
860198-20-5 |
|---|---|
Molecular Formula |
C15H10ClN |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)quinoline |
InChI |
InChI=1S/C15H10ClN/c16-13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H |
InChI Key |
GNQSSPFXDYWTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Chlorophenyl Quinoline and Its Derivatives
Primary Synthetic Routes to the 2-(3-Chlorophenyl)quinoline Core
The construction of the this compound core can be achieved through several synthetic strategies, including modern catalytic cross-coupling reactions and classical cyclization methods.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a powerful tool for synthesizing 2-arylquinolines. This reaction typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org The general catalytic cycle for the Suzuki cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net
In the context of this compound synthesis, this could involve the reaction of a quinoline (B57606) derivative bearing a leaving group (such as a halogen) at the 2-position with 3-chlorophenylboronic acid. A variety of palladium catalysts, such as Pd(OAc)2, Pd2(dba)3, and Pd(PPh3)4, can be employed, often in combination with phosphine ligands to enhance reactivity and stability. libretexts.orgorganic-chemistry.org The reaction conditions, including the choice of base, solvent, and temperature, are crucial for achieving high yields.
Cyclization Reactions of Appropriate Precursors
Classical methods for quinoline synthesis often rely on the cyclization of appropriately substituted aniline or o-aminoaryl ketone precursors. These methods, while sometimes requiring harsh conditions, remain valuable for their versatility. researchgate.net
Friedländer Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group, such as a ketone. pharmaguideline.comnih.gov For the synthesis of this compound, 2-aminobenzaldehyde or a related derivative could be reacted with 3-chloroacetophenone. This reaction is typically catalyzed by an acid or a base. nih.gov
Skraup Synthesis : The Skraup synthesis is a classic method for producing quinoline from aniline, glycerol, and sulfuric acid, with an oxidizing agent. pharmaguideline.com By using a substituted aniline, such as 3-chloroaniline, derivatives of quinoline can be prepared.
Combes Synthesis : This synthesis involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized with heat to yield a quinoline. pharmaguideline.com
Electrophilic Cyclization : A modern approach involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method can produce a variety of substituted quinolines under mild conditions. nih.gov
Classical Suzuki Coupling for Quinoline Carboxylic Acid Derivatives
The Suzuki-Miyaura coupling is also applicable to the synthesis of derivatives such as 2-aryl-quinoline-4-carboxylic acids. This approach typically involves the reaction of a halo-quinoline carboxylic acid with an arylboronic acid. For example, 4-chloroquinoline can be coupled with various boronic acids in the presence of a palladium catalyst to produce arylated quinolines. researchgate.net
A study on the synthesis of 2,3,4-triarylquinolines utilized a one-pot Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids. nih.gov This demonstrates the utility of Suzuki coupling in building complex, multi-substituted quinoline systems.
Multi-Step Organic Synthesis Pathways for Quinoline Analogues
The synthesis of complex quinoline analogues often requires multi-step pathways. These can involve a combination of the methods described above, as well as other modern synthetic transformations. For instance, a three-step pathway has been reported for the synthesis of novel styrylquinoline–chalcone (B49325) hybrids, starting from the Friedländer cyclocondensation of (2-aminophenyl)chalcones. researchgate.net Another example involves the synthesis of quinoline appended biaryls through a palladium-mediated Suzuki–Miyaura cross-coupling of substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various substituted boronic acids. nih.govresearchgate.net
The development of multicomponent reactions (MCRs) has also provided efficient routes to diverse quinoline scaffolds in a single step. rsc.org These reactions offer high atom economy and allow for the introduction of significant structural diversity. rsc.org
Derivatization Strategies for Structural Modification
Once the this compound core is synthesized, further structural modifications can be made to explore structure-activity relationships and optimize properties.
Substituent Variation on the Quinoline Ring System
The quinoline ring system is amenable to a variety of chemical transformations, allowing for the introduction of different substituents at various positions.
Halogenation : The introduction of halogen atoms can be a key step in further derivatization, as they can serve as handles for cross-coupling reactions. nih.gov Site-selective halogenation of substituted quinolines can be challenging, but methods such as modified Skraup or Friedländer syntheses using halo-substituted precursors have been employed. nih.gov
Functionalization at the 4-position : The 4-position of the quinoline ring is often a target for modification. For example, 4-chloroquinolines can be converted to 4-aminoquinolines or 4-hydroxyquinolines (quinolin-4(1H)-ones). nih.gov
Synthesis of Fused Systems : The quinoline core can be used as a building block for the synthesis of more complex, fused heterocyclic systems. For example, 2-chloro-3-formylquinolines can be used to synthesize pyrrolo[3,4-b]quinolinones and other fused structures. nih.gov
Introduction of Aryl Groups : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl substituents at various positions on the quinoline ring, provided a suitable halogenated precursor is available. uni-rostock.demdpi.com
Table of Synthetic Methodologies
| Method | Description | Key Reactants | Catalyst/Reagents |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds between a quinoline derivative and an organoboron compound. libretexts.orgorganic-chemistry.org | Haloquinoline, Arylboronic acid | Palladium complex (e.g., Pd(OAc)2), Base |
| Friedländer Synthesis | Condensation and cyclodehydration to form the quinoline ring. pharmaguideline.comnih.gov | o-aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or Base |
| Skraup Synthesis | Cyclization to form the quinoline ring from an aniline derivative. pharmaguideline.com | Aniline, Glycerol, Sulfuric acid | Oxidizing agent |
| Combes Synthesis | Condensation and cyclization to form the quinoline ring. pharmaguideline.com | Arylamine, 1,3-dicarbonyl compound | Heat |
| Electrophilic Cyclization | Intramolecular cyclization of an alkyne-containing precursor. nih.gov | N-(2-alkynyl)aniline | Electrophile (e.g., ICl, Br2) |
Table of Derivatization Strategies
| Strategy | Description | Example Transformation |
|---|---|---|
| Halogenation | Introduction of halogen atoms to the quinoline ring. nih.gov | Bromination of a quinoline hydrochloride. |
| Functionalization at C4 | Modification of the substituent at the 4-position. nih.gov | Conversion of a 4-chloroquinoline to a 4-aminoquinoline. |
| Fused Ring Synthesis | Using the quinoline as a scaffold to build fused heterocyclic systems. nih.gov | Synthesis of pyrrolo[3,4-b]quinolinone from 2-chloro-3-formylquinoline. |
| Arylation | Introduction of aryl groups via cross-coupling reactions. uni-rostock.demdpi.com | Suzuki coupling of a bromoquinoline with an arylboronic acid. |
Modification of the Chlorophenyl Moiety
Modifications to the 3-chloro-substituted phenyl ring of the this compound scaffold are crucial for tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity. While direct substitution on the chlorophenyl ring of the pre-formed quinoline is less common, the variation is often introduced during the synthesis of the quinoline ring itself, for instance, by using differently substituted phenylacetylenes or benzaldehydes in condensation reactions.
Scaffold Hybridization Approaches
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create compounds with improved affinity, efficacy, and a better resistance profile. nih.gov The this compound scaffold has been successfully hybridized with various chemical moieties, including carboxamides, triazoles, and others, to generate novel compounds with a range of biological activities.
Carboxamide Hybrids: A series of novel this compound-4-carboxamide derivatives were synthesized and evaluated for their biological activity. thaiscience.info The synthesis involved a multi-step reaction sequence starting from aniline, culminating in the coupling of this compound-4-carboxylic acid with various amines to form the corresponding carboxamides. thaiscience.info
Triazole Hybrids: The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its favorable properties, including its ability to act as a pharmacophore and a linker. nih.govmdpi.com Hybrid molecules containing quinoline and 1,2,3-triazole moieties have been synthesized and investigated for their potential as anticancer agents. nih.gov For example, novel quinoline-benzimidazole hybrids linked by a 1,2,3-triazole have been prepared and shown to possess antiproliferative activity. nih.gov
Other Hybridization Approaches: The quinoline scaffold has been hybridized with a variety of other moieties to explore new chemical space and biological activities. These include dihydropyridine, chalcone, benzo[d]imidazole, and thiosemicarbazide (B42300). The goal of these hybridizations is often to combine the known biological activities of each component to create a synergistic effect or a molecule with a novel mechanism of action.
| Hybrid Moiety | Synthetic Approach | Key Intermediates | Biological Activity |
| Carboxamide | Coupling of this compound-4-carboxylic acid with amines | This compound-4-carboxylic acid chloride | Anticancer thaiscience.info |
| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azido-functionalized quinoline and terminal alkynes | Anticancer nih.gov |
Amide and Ester Derivative Formation
The formation of amide and ester derivatives from a carboxylic acid precursor is a common strategy to expand a compound library and modulate pharmacokinetic properties. For the this compound series, derivatives are typically prepared from this compound-4-carboxylic acid.
A series of novel this compound-4-carboxamide derivatives were synthesized by first converting the carboxylic acid to the corresponding acid chloride using thionyl chloride. thaiscience.info This highly reactive intermediate was then reacted with a variety of primary and secondary amines in the presence of a base like sodium hydride to yield the desired amide derivatives in good to moderate yields. thaiscience.info These derivatives have been evaluated for their anticancer activity against cell lines such as MDA-MB-231. thaiscience.info
Similarly, ester derivatives could be synthesized through Fischer esterification of the carboxylic acid with an alcohol under acidic conditions or by reacting the acid chloride with an alcohol. These modifications can influence the compound's solubility, membrane permeability, and metabolic stability.
Introduction of Heterocyclic Moieties
The introduction of additional heterocyclic rings to the this compound core is a powerful strategy to generate novel chemical entities with diverse biological properties. This can be achieved by either building the heterocycle onto the quinoline scaffold or by coupling a pre-formed heterocycle.
For instance, the synthesis of quinoline-benzimidazole hybrids linked through a 1,2,3-triazole moiety has been reported. nih.gov This involves the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective connection of a quinoline unit with a benzimidazole (B57391) unit. nih.gov
Other heterocyclic systems that have been incorporated include pyridine (B92270) and thiophene. researchgate.net These can be introduced through various cross-coupling reactions, such as Suzuki or Stille couplings, if the quinoline core is appropriately functionalized with a halide or a boronic acid/ester. The resulting compounds often exhibit interesting photophysical and electrochemical properties. researchgate.net
| Heterocyclic Moiety | Method of Introduction | Purpose of Modification |
| Benzimidazole | CuAAC "click chemistry" | Anticancer activity nih.gov |
| Pyridine | Cross-coupling reactions | Altering electronic and photophysical properties researchgate.net |
| Thiophene | Cross-coupling reactions | Development of electropolymerizable materials researchgate.net |
Advanced Chemical Transformations
Oxidation Reactions
Oxidation reactions of quinoline derivatives can target different parts of the molecule, including the quinoline ring system or substituents. The nitrogen atom in the quinoline ring can be oxidized to an N-oxide, which can alter the electronic properties and reactivity of the ring system. Side chains attached to the quinoline ring can also be oxidized. For example, a methyl group can be oxidized to a carboxylic acid, or an alcohol to an aldehyde or ketone. nih.gov
The oxidation of a catechol to an o-quinone can be catalyzed by copper complexes of quinoline derivatives, indicating the involvement of the quinoline scaffold in redox processes. mdpi.com While specific oxidation reactions on this compound are not extensively detailed in the provided context, general methods for quinoline oxidation are applicable.
Reduction Reactions
Reduction reactions of quinolines typically involve the hydrogenation of the heterocyclic ring. The pyridine part of the quinoline system is more susceptible to reduction than the benzene (B151609) ring. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can lead to the formation of 1,2,3,4-tetrahydroquinoline derivatives. nih.gov The conditions for these reactions, such as pressure, temperature, and catalyst choice, can be tuned to control the extent of reduction.
Metal-free enantioselective hydrogenation of substituted quinolines has been achieved using frustrated Lewis pairs, yielding chiral 1,2,3,4-tetrahydroquinolines. nih.gov These reduced derivatives have a three-dimensional structure that can be beneficial for biological activity.
Electrophilic Substitution Reactions
The reactivity of the this compound scaffold towards electrophiles is governed by the electronic properties inherent to the quinoline nucleus. The quinoline system consists of two fused aromatic rings: a benzene ring (carbocycle) and a pyridine ring (heterocycle). The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates this ring towards electrophilic attack. Consequently, electrophilic substitution reactions occur preferentially on the more electron-rich benzene ring. quimicaorganica.orgtutorsglobe.com
The directing influence of the fused pyridine ring favors substitution at the C-5 and C-8 positions of the quinoline core. quimicaorganica.orguop.edu.pk This regioselectivity is attributed to the superior stability of the cationic intermediate (arenium ion) formed during the reaction. When an electrophile attacks at the C-5 or C-8 position, the resulting positive charge can be delocalized across the benzene ring through multiple resonance structures without disrupting the aromatic sextet of the pyridine ring. quimicaorganica.org In contrast, attack at the C-6 or C-7 positions leads to less stable intermediates. quimicaorganica.org
For this compound, the substituent at the 2-position—the 3-chlorophenyl group—has a minimal electronic influence on the regiochemical outcome of electrophilic substitution on the distant carbocyclic ring. The reaction is therefore predicted to follow the established pattern for quinoline itself, yielding a mixture of 5- and 8-substituted products. uop.edu.pk Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to proceed under vigorous conditions. uop.edu.pk
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound This table is based on established principles of quinoline reactivity, as specific experimental data for this compound was not available in the searched literature.
| Reaction | Reagents | Predicted Major Products | Reference Principle |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-(3-Chlorophenyl)-5-nitroquinoline and 2-(3-Chlorophenyl)-8-nitroquinoline | uop.edu.pk |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid | uop.edu.pk |
| Bromination | Br₂ / Lewis Acid | 5-Bromo-2-(3-chlorophenyl)quinoline and 8-Bromo-2-(3-chlorophenyl)quinoline | quimicaorganica.orgtutorsglobe.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution on the this compound molecule primarily concerns the reactivity of its derivatives, specifically those bearing a suitable leaving group on the quinoline core. The pyridine ring of quinoline is inherently electron-deficient and is thus activated towards attack by nucleophiles, particularly at the C-2 and C-4 positions. tutorsglobe.comuop.edu.pk
The parent compound, this compound, does not possess a leaving group on the quinoline nucleus and is therefore unreactive towards standard nucleophilic aromatic substitution (SNAr). The chlorine atom on the appended phenyl ring is also not activated for substitution, as it lacks the necessary ortho or para electron-withdrawing groups required to stabilize the Meisenheimer complex intermediate. wikipedia.org
However, derivatives such as 4-chloro-2-(3-chlorophenyl)quinoline are expected to be highly reactive towards nucleophiles. Research on analogous 2- and 4-chloroquinolines demonstrates that the halogen at these positions is readily displaced by a variety of nucleophiles, including amines, alkoxides, and triazoles. researchgate.netmdpi.com The reaction of 4-chloroquinolines with 1,2,4-triazole, for instance, has been studied under neutral, acidic, and basic conditions, highlighting the influence of catalysis on reaction efficiency. researchgate.net Generally, 4-chloroquinolines are highly susceptible to nucleophilic attack, and their reactions can be facilitated by the use of strong nucleophiles (e.g., sodium salts of azoles) or catalysis. researchgate.netnih.gov In contrast, 2-chloroquinolines show different reactivity patterns, sometimes exhibiting less tendency for acid catalysis but higher reactivity towards alkoxides compared to their 4-chloro counterparts. researchgate.net
These established reactivities allow for the synthesis of a diverse range of functionalized this compound derivatives, which serve as building blocks for more complex molecules. mdpi.com
Table 2: Representative Nucleophilic Substitution Reactions on a Derivative of this compound This table illustrates expected reactions based on the known reactivity of chloroquinolines.
| Substrate | Nucleophile | Typical Conditions | Expected Product | Reference Principle |
|---|---|---|---|---|
| 4-Chloro-2-(3-chlorophenyl)quinoline | Sodium Methoxide (NaOMe) | Methanol, heat | 2-(3-Chlorophenyl)-4-methoxyquinoline | researchgate.net |
| 4-Chloro-2-(3-chlorophenyl)quinoline | Ammonia (NH₃) | Ethanol, heat, pressure | 4-Amino-2-(3-chlorophenyl)quinoline | youtube.com |
| 4-Chloro-2-(3-chlorophenyl)quinoline | Hydrazine (N₂H₄) | Ethanol, reflux | 2-(3-Chlorophenyl)-4-hydrazinoquinoline | mdpi.com |
| 4-Chloro-2-(3-chlorophenyl)quinoline | Sodium Azide (NaN₃) | DMF, heat | 4-Azido-2-(3-chlorophenyl)quinoline | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 Chlorophenyl Quinoline
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. This method precisely determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally obtained values are then compared against the theoretically calculated percentages derived from the compound's molecular formula to ascertain its purity and confirm its elemental composition.
For 2-(3-Chlorophenyl)quinoline, the molecular formula is C₁₅H₁₀ClN. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and chlorine (35.45 g/mol ). The total molecular weight of the compound is approximately 239.70 g/mol . The calculated theoretical percentages are essential benchmarks for validating the results of experimental elemental analysis. While specific experimental data for this exact compound is not detailed in the surveyed literature, the technique is a standard characterization method for newly synthesized quinoline (B57606) derivatives. acs.org
Below is a table detailing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 15 | 180.15 | 75.16 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.21 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.79 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.84 |
| Total | 239.70 | 100.00 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) provide valuable information about the molecule's chromophores and conjugated systems.
The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands that arise from π → π* and n → π* electronic transitions. scielo.br The quinoline ring system is an aromatic chromophore containing both π electrons in the conjugated system and non-bonding (n) electrons on the nitrogen atom.
π → π Transitions: These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a bonding π orbital to an anti-bonding π orbital. In quinoline derivatives, these transitions are responsible for the intense absorption bands usually observed in the lower wavelength region of the UV spectrum. scielo.br
n → π Transitions: These transitions involve the promotion of an electron from a non-bonding n orbital (on the nitrogen atom) to an anti-bonding π orbital. These are generally lower in energy and have a lower molar absorptivity (intensity) compared to π → π* transitions. scielo.br
For 2-arylquinoline derivatives, two main absorption bands are typically observed. The presence of the 3-chlorophenyl substituent on the quinoline core can influence the exact position and intensity of these absorption maxima due to its electronic effects on the conjugated system. In polar solvents, quinoline derivatives generally exhibit absorption bands around 280 nm and 350 nm, which are attributed to π → π* and n → π* transitions, respectively. scielo.br
The table below summarizes the typical electronic transitions observed in the quinoline chromophore.
| Type of Transition | Description | Expected Wavelength Region (nm) | Relative Intensity |
| π → π | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. | ~280 | High |
| n → π | Excitation of an electron from a non-bonding (n) orbital on the nitrogen to an anti-bonding π orbital. | ~350 | Low |
Computational Chemistry and Theoretical Investigations of 2 3 Chlorophenyl Quinoline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 2-(3-Chlorophenyl)quinoline, might interact with a biological target, typically a protein.
Molecular docking simulations are employed to predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between a ligand and a target protein. While specific docking studies detailing the binding affinity of this compound against a range of targets are not extensively documented in publicly available literature, studies on closely related derivatives offer valuable insights.
For instance, a series of novel this compound-4-carboxamide derivatives were synthesized and subjected to molecular docking studies to explore their potential as anti-breast cancer and antibacterial agents. These studies predicted the binding modes of the derivatives within the active sites of several human proteins, including carbonic anhydrase I, protein kinase A, and kinesin spindle protein. The docking scores for these derivatives indicated favorable binding, suggesting that the core this compound scaffold can be effectively accommodated within these protein pockets. The specific binding affinity is influenced by the nature and position of substituents on the quinoline (B57606) core. Generally, lower docking scores indicate stronger binding affinity.
Table 4.1: Example Docking Scores of Quinoline Derivatives Against Various Protein Targets
| Compound Derivative | Target Protein | Docking Score (kcal/mol) |
| Quinoline-based chalcone (B49325) | HIV Reverse Transcriptase | -10.67 |
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a | -6.1 |
| Quinoline-4-carboxamide derivative | Human Carbonic Anhydrase I | Not Specified |
| Quinoline-4-carboxamide derivative | Protein Kinase A | Not Specified |
| Quinoline-4-carboxamide derivative | Kinesin Spindle Protein | Not Specified |
Note: The data in this table is illustrative of the binding affinities of various quinoline derivatives and not specific to this compound itself.
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking simulations provide a detailed map of these interactions within the protein's active site. For derivatives of this compound, these interactions typically include:
Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues that are hydrogen bond donors, such as lysine (B10760008) or asparagine.
π-π Stacking: The planar aromatic rings of the ligand can engage in π-π stacking interactions with the aromatic side chains of amino acids like tyrosine, tryptophan, and histidine.
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the protein.
In the aforementioned study of this compound-4-carboxamide derivatives, the molecular docking analysis revealed interactions with key amino acid residues in the active sites of the targeted proteins, underscoring the importance of the quinoline scaffold in establishing these binding contacts.
A critical step in computational drug design is the validation of in silico predictions with experimental data. A strong correlation between predicted binding affinities from molecular docking and experimentally determined biological activities (e.g., IC50 values) lends credibility to the computational model and its predictions.
Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a powerful tool for predicting various molecular properties, including molecular geometries and electronic characteristics like frontier molecular orbitals.
A fundamental application of DFT is the optimization of molecular geometries to find the most stable, lowest-energy conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
While specific DFT-optimized geometry data for this compound is not available, a study on the closely related compounds, phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, provides a relevant example of such calculations. In that study, the geometries were optimized using the B3LYP functional with the 6-31G(d) basis set. The calculations revealed changes in the dihedral angles between the quinoline and phenyl rings upon optimization compared to their solid-state structures determined by X-ray crystallography, indicating the influence of crystal packing forces. For instance, after DFT geometry optimization of phenyl quinoline-2-carboxylate, the dihedral angle between the mean planes of the quinoline and phenyl rings decreased by approximately 8.4-9.5 degrees compared to the crystal structure. mdpi.com
Table 4.2: Example of DFT Optimized Geometrical Parameters for a Related Phenyl Quinoline Derivative
| Parameter | Bond/Atoms Involved | Value (Molecule A) | Value (Molecule B) |
| Dihedral Angle | Quinoline-Phenyl Rings | 46.9(1)° | Not Specified |
| Torsion Angle | O1A–C1A–C2A–C3A | -1.51° | Not Specified |
| Torsion Angle | O2A–C1A–C2A–N1A | 1.07° | Not Specified |
| Torsion Angle | N1A–C2A–C3A–C4A | 0.11° | Not Specified |
Note: This data is for phenyl quinoline-2-carboxylate and serves as an illustrative example. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic properties of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.
DFT calculations are widely used to determine the energies of the HOMO and LUMO and the corresponding energy gap. For the aforementioned phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, DFT calculations were performed to visualize the surface plots of these frontier orbitals and to correlate their energies with the observed UV-Vis absorption spectra. mdpi.com The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-poorer regions. The distribution of these orbitals provides insights into the regions of the molecule that are likely to be involved in electron donation and acceptance in chemical reactions.
The HOMO-LUMO energy gap is also a key factor in understanding the charge transfer properties within the molecule, which can be crucial for its biological activity. scirp.org
Table 4.3: Example of Calculated HOMO-LUMO Energies and Gap for a Related Phenyl Quinoline Derivative
| Molecular Orbital | Energy (eV) - Phenyl quinoline-2-carboxylate | Energy (eV) - 2-Methoxyphenyl quinoline-2-carboxylate |
| HOMO | Not Specified | Not Specified |
| LUMO | Not Specified | Not Specified |
| Energy Gap (ΔE) | Not Specified | Not Specified |
Note: Specific energy values from the reference study are not provided in the abstract, but the study details the methodology for their calculation and correlation with spectroscopic data.
Computation of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values.
For this compound, the MEP map would be expected to show distinct regions of positive and negative potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most significant negative potential is anticipated around the nitrogen atom of the quinoline ring due to its high electronegativity and the presence of a lone pair of electrons. This region is a likely site for protonation and hydrogen bond acceptance. researchgate.net
Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. The hydrogen atoms attached to the aromatic rings are expected to exhibit positive electrostatic potential.
Neutral Regions (Green): These areas represent regions with near-zero potential, often associated with the carbon framework of the aromatic rings.
Computational studies on similar quinoline derivatives, such as 2-chloro-7-methylquinoline-3-carbaldehyde, have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to generate MEP surfaces. dergi-fytronix.com Such analyses help in understanding the sites for intermolecular interactions, which is fundamental to predicting how the molecule might interact with biological receptors. dergi-fytronix.com
Simulation of Spectroscopic Data (NMR, IR)
Theoretical simulations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are vital for confirming the molecular structure of newly synthesized compounds. researchgate.net While specific simulated data for this compound is not detailed in the available literature, experimental data for the closely related compound, This compound-4-carboxylic acid , provides a strong basis for understanding its spectroscopic features. thaiscience.info DFT calculations are commonly employed to predict these spectra, offering a comparison point for experimental results. researchgate.netnih.gov
Experimental Spectroscopic Data for this compound-4-carboxylic acid thaiscience.info
| Data Type | Observations |
| ¹H-NMR | δ (ppm): 10.68 (s, 1H), 8.36 (d, J = 7.2 Hz, 2H), 8.16–8.22 (m, 1H), 7.84-7.88 (m, 3H), 7.70 (d, J = 6.4 Hz, 2H), 7.54–7.60 (m, 2H), 7.31–7.36 (m, 3H) |
| ¹³C-NMR | δ (ppm): 165.16, 161.72, 159.12, 149.23, 146.63, 141.72, 138.16, 135.12, 134.85, 132.36, 131.21, 129.22, 128.85, 128.46, 127.13, 125.58, 123.36, 123.28, 122.52, 119.46, 117.32, 116.94 |
| IR | νmax/cm⁻¹: 3242, 3031, 1664, 1632, 1535, 1385, 1114, 784 |
| MS (ESI) | m/z [M+H]⁺ = 376.14, m/z [(M+2)-H]⁺ = 378.14 |
This data is for the 4-carboxylic acid derivative of the target compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. acadpubl.eu These interactions are crucial for understanding molecular stability. researchgate.net The analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E²) associated with them.
For this compound, NBO analysis would reveal significant delocalization within the fused aromatic system. Key interactions would include:
π → π* interactions: These are characteristic of aromatic systems and contribute significantly to the stability of the quinoline and phenyl rings.
n → π* and n → σ* interactions: The lone pair (n) on the quinoline nitrogen atom can delocalize into the antibonding π* orbitals of the aromatic ring or into adjacent σ* orbitals.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in medicinal chemistry for designing and optimizing bioactive compounds. nih.gov These studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. nih.govresearchgate.net
Development of Predictive Models for Biological Activity
The development of a QSAR model is a systematic process that involves selecting a dataset of compounds with known biological activities, calculating molecular descriptors, and using statistical methods to create a predictive equation. openmedicinalchemistryjournal.com For quinoline derivatives, QSAR models have been successfully developed to predict activities against various targets, including cancer cell lines and microbial pathogens. nih.govmdpi.com
For example, 2D and 3D-QSAR models were developed for a series of quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These models, which included Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were validated both internally and externally and demonstrated high predictive power, with test set r² values exceeding 0.87. nih.gov Such models are crucial for guiding the synthesis of new derivatives with potentially enhanced efficacy. nih.govcas.org The process helps reduce the costs and time associated with the traditional trial-and-error approach to drug development. nih.gov
Identification of Key Structural Descriptors
A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. researchgate.net These descriptors are numerical representations of the physicochemical, electronic, steric, or topological properties of a molecule. nih.gov By understanding which descriptors are key, chemists can strategically modify a lead compound to improve its activity.
In various QSAR studies on quinoline analogs, several types of descriptors have been identified as crucial for their biological activities.
Key Molecular Descriptors in QSAR Models of Quinoline Derivatives
| Descriptor Type | Descriptor Example | Potential Influence on Biological Activity |
| Lipophilicity | cLogP (Calculated Log P) | Often correlates with cell permeability and activity. Increased lipophilicity can lead to better cytotoxic effects. rsc.org |
| Electronic | Dipole Moment | Influences how the molecule interacts with polar receptors. |
| Steric/Topological | Molar Refractivity (AMR) | Can negatively correlate with activity, suggesting that bulkier groups in certain positions may be unfavorable. mdpi.com |
| Steric/Topological | Van der Waals Volume (VABC) | Similar to AMR, this can have a negative contribution, indicating steric constraints in the receptor binding site. mdpi.com |
| Constitutional | Presence of specific atoms (e.g., Cl, F) | The presence of halogen atoms can increase lipophilicity and hydrogen-bonding acceptor properties, which can be favorable for activity. mdpi.com |
These descriptors provide a rational basis for designing new this compound derivatives with optimized biological profiles for specific therapeutic targets.
Structure Activity Relationship Sar Studies of 2 3 Chlorophenyl Quinoline and Its Analogues
Impact of Substituent Variation on Biological Efficacy
The biological profile of the 2-phenylquinoline (B181262) scaffold is highly sensitive to the introduction of different substituents. Variations in halogenation, alkyl groups, acidic and amide moieties, and other functional groups can modulate the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Influence of Halogenation Patterns
Halogenation is a common strategy in medicinal chemistry to enhance biological activity, often by increasing lipophilicity and improving membrane permeability. nih.gov In the context of quinoline (B57606) derivatives, the type of halogen and its position are crucial determinants of efficacy.
Research into quinazoline (B50416) derivatives, a related scaffold, has shown that substitutions with electron-withdrawing groups like chlorine and fluorine can lead to potent biological activity. For example, a derivative featuring a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety demonstrated high antiproliferative activity and potent inhibition of various kinases. mdpi.com The presence of a halogen, such as a bromo group on the phenyl ring of a 2-phenylquinoline scaffold, has been explored in the design of novel anticancer and antimicrobial agents. rsc.org Studies on other heterocyclic compounds have also demonstrated that increasing the atomic mass of the halogen substituent can correlate with improved biological activity. rsc.org
The position of the halogen is equally important. In a series of quinazolinones, a fluorine atom at the R4 position was found to be a key starting point for modifications, although in some cases, its replacement was beneficial. acs.org For quinoline-based antibacterial agents, a fluorine atom at position 6 is often associated with significant antibacterial activity. slideshare.net This highlights that the specific location of the halogen atom dictates its influence on the molecule's interaction with its target.
Table 1: Effect of Halogenation on Biological Activity
| Parent Scaffold | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| Quinazoline | 3-Chloro-4-(3-fluorobenzyloxy)aniline | High antiproliferative and kinase inhibitory activity | mdpi.com |
| 2-Phenylquinoline | 4-Bromo on phenyl ring | Basis for anticancer and antimicrobial candidates | rsc.org |
| Quinoline | Fluorine at C6 | Associated with antibacterial activity | slideshare.net |
Effects of Methyl and Other Alkyl Groups
Alkyl groups, being hydrophobic, can significantly influence a drug's pharmacokinetic properties, such as membrane permeability, bioavailability, and metabolic stability. omicsonline.org Their introduction into the 2-phenylquinoline structure can modulate biological activity through steric and electronic effects.
In the development of antibacterial quinolines, the presence of lower alkyl groups at position 1 of the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is considered essential for activity. slideshare.net While specific SAR studies on alkyl substitutions on the 2-(3-Chlorophenyl)quinoline core are limited in the provided context, general principles suggest that small alkyl groups like methyl can enhance binding affinity by occupying hydrophobic pockets in a target protein. omicsonline.org However, methylation at certain positions can also be detrimental; for instance, methylation at the benzylic position of some quinazolinone-2-carboxamide derivatives was not tolerated. acs.org The placement of methyl groups must be carefully considered to optimize drug-target interactions. omicsonline.org
Role of Carboxylic Acid and Carboxamide Moieties
The incorporation of carboxylic acid and, particularly, carboxamide groups is a widely used strategy to enhance the pharmacological properties of the quinoline scaffold, especially in the development of anticancer and antimalarial agents. nih.govnih.gov
A series of quinoline-4-carboxamides were identified from a phenotypic screen and optimized to yield molecules with low nanomolar in vitro antiplasmodial potency. nih.govresearchgate.net The initial screening hit, with an EC50 of 120 nM, was developed into preclinical candidates with excellent oral efficacy in mouse models. nih.govresearchgate.net This demonstrates the profound impact of the carboxamide moiety at the 4-position of the quinoline ring.
Similarly, 2-phenylquinoline-8-carboxamides have been investigated as DNA-intercalating antitumor agents. nih.gov The carboxamide side chain plays a crucial role in the molecule's interaction with DNA. In another study, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced as the cap moiety in the design of novel histone deacetylase (HDAC) inhibitors, leading to compounds with potent in vitro anticancer activity. nih.gov The carboxylic acid group is a key structural feature for these inhibitors. nih.gov The versatility of the carboxamide linkage allows for extensive modifications to fine-tune activity and target specificity. nih.gov
Table 2: Activity of Quinoline Carboxylic Acid and Carboxamide Derivatives
| Compound Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Quinoline-4-carboxamides | Antimalarial (P. falciparum) | Optimization led to potent leads with EC50 values in the low nanomolar range and good in vivo efficacy. | nih.govresearchgate.net |
| 2-Phenylquinoline-8-carboxamides | Anticancer (DNA intercalation) | Act as "minimal" DNA-intercalating agents with in vivo solid tumor activity. | nih.gov |
Modulation by Methoxy (B1213986) and Nitro Groups
The electronic properties of substituents can significantly modulate biological activity. Methoxy (-OCH3) groups are electron-donating, while nitro (-NO2) groups are strongly electron-withdrawing, and their presence on the 2-phenylquinoline scaffold can lead to varied biological outcomes.
In one study, 8-methoxyquinoline (B1362559) demonstrated strong antifungal and antibacterial activities. researchgate.net However, the introduction of a nitro group at the 5-position to create 5-Nitro-8-methoxyquinoline resulted in reduced activity compared to the parent methoxy compound. researchgate.net This suggests that for this particular scaffold and biological target, the electron-donating methoxy group is more favorable than the combination with an electron-withdrawing nitro group.
Significance of Cyclopropyl (B3062369) and Other Alicyclic Substituents
Incorporating alicyclic rings, such as a cyclopropyl group, into the quinoline structure can introduce conformational rigidity and alter lipophilicity, potentially leading to enhanced biological activity and novel mechanisms of action.
Conformational and Stereochemical Effects on Activity
The three-dimensional arrangement of a molecule is critical for its biological function. For 2-phenylquinoline derivatives, the relative orientation of the phenyl and quinoline rings is a key determinant of activity, particularly for compounds that act by intercalating with DNA.
Studies on 2-phenylquinoline-8-carboxamides have shown that for effective DNA intercalation, the phenyl ring must be essentially coplanar with the quinoline ring system. nih.gov When substitutions were made at the 2'-position of the phenyl ring, it forced the ring out of planarity, resulting in compounds with lower DNA binding ability that no longer acted as intercalators. nih.gov This demonstrates a direct link between the molecule's conformation and its mechanism of action. The planarity of the aromatic system is crucial for it to slide between the base pairs of the DNA helix. Therefore, maintaining this conformational feature is a key consideration in the design of new analogues within this class.
Chirality and its Contribution to Potency
While specific research on the chirality of this compound is not detailed in the provided context, the broader investigation into quinoline analogues consistently demonstrates that stereochemistry is a critical determinant of biological activity. For many quinoline derivatives, enantiomers exhibit significant differences in potency and efficacy. For instance, in the development of selective α2C-adrenoceptor antagonists, the absolute need for a substituent at the 3-position of the quinoline ring was identified as a critical structural feature, with specific stereoisomers showing markedly higher potency. researchgate.net This highlights the principle that the three-dimensional arrangement of atoms and functional groups dictates the interaction with biological targets, a key factor in optimizing the therapeutic potential of chiral quinoline-based compounds.
Scaffold Modification and Hybridization in SAR
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to develop new therapeutic agents with potentially enhanced activity or novel mechanisms of action. rsc.org
The conjugation of quinoline and chalcone (B49325) moieties has yielded hybrids with significant anticancer properties. rsc.org SAR studies reveal that the nature and position of substituents on both scaffolds are critical for cytotoxicity.
Key findings from various studies include:
A series of quinoline-chalcone hybrids demonstrated that compounds 9i and 9j were the most potent against A549 (non-small cell lung cancer) and K-562 (chronic myelogenous leukemia) cell lines, with IC50 values ranging from 1.91 to 5.29 μM. nih.govnih.govrsc.org These compounds were found to inhibit the PI3K/Akt/mTOR pathway. nih.govnih.gov
Another study identified compound 12e as having excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells, with IC50 values of 1.38, 5.34, and 5.21 µM, respectively. mdpi.com
The presence of a benzoyl group in certain quinoline-chalcone hybrids led to notable anticancer activity against resistant cancer cells. rsc.org
Table 1: Anticancer Activity of Selected Quinoline-Chalcone Hybrids
| Compound | Cell Line | IC50 (μM) | Source |
|---|---|---|---|
| 9i | A549 | 3.91 | nih.govnih.gov |
| K-562 | 1.91 | nih.govnih.gov | |
| 9j | A549 | 5.29 | nih.govnih.gov |
| K-562 | 2.67 | nih.govnih.gov | |
| 12e | MGC-803 | 1.38 | mdpi.com |
| HCT-116 | 5.34 | mdpi.com | |
| MCF-7 | 5.21 | mdpi.com | |
| Cisplatin (reference) | K-562 | 2.71 | nih.gov |
While direct SAR studies on quinoline-dihydropyridine conjugates are not extensively detailed in the provided search results, the constituent scaffolds are well-studied. Quinolone derivatives, which share structural similarities, are known for their antibacterial activity, where SAR analysis has shown that substitutions at specific positions are crucial. For example, a fluorine atom at position 6 and a cyclopropyl group at the N-1 position significantly enhance antibacterial activity. youtube.com Dihydropyridine and pyridine (B92270) analogs have been investigated as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP) with associated anticancer activity. This suggests that hybridizing these two pharmacophores could lead to novel compounds with multifaceted biological effects, although specific SAR data for such conjugates is an area for further research.
The hybridization of quinoline and triazole rings has produced compounds with a wide range of biological activities, including antimicrobial and antifungal effects. researchgate.net The "click chemistry" approach is often used for their synthesis. nih.gov
Key SAR findings for these hybrids include:
For antimicrobial activity, electron-withdrawing groups on the 8-hydroxyquinoline (B1678124) ring, such as dichloro substituents, generally lead to better inhibition compared to mono-chloro or electron-donating groups like methyl. tandfonline.com
In one study, quinoline-triazole hybrids exhibited potent antifungal activity, with the best compounds showing a minimum inhibitory concentration (MIC) in the range of 0.35-0.63 µM against S. cerevisiae. nih.gov
Antimalarial evaluations of quinoline-thiazole-triazole hybrids showed that the presence of a nitro group on the quinoline ring generally increased activity against P. falciparum. tandfonline.com Compound 7r from this series showed an IC50 of 0.19 µg/mL, comparable to the standard drug Quinine (B1679958). tandfonline.com
The combination of quinoline and benzimidazole (B57391) moieties has been explored to create hybrid molecules with potential anticancer and antimicrobial properties. researchgate.net
SAR studies in this class have indicated:
In a series of hybrid quinoline-benzimidazole compounds, one derivative, 11h , showed excellent, nonselective anticancer activity with a percent growth inhibition (PGI) between 90-100%. researchgate.net
Other hybrids, such as 8h , 12h , and 12f , displayed excellent selective activity against specific cancer cell lines like breast cancer (MDA-MB-468) and leukemia (HL-60 TB). researchgate.net
For antibacterial activity, imidazoquinolines with an electron-withdrawing group (e.g., -Cl) on the quinoline ring showed the highest efficacy, with compound 5f demonstrating activity greater than or comparable to standard drugs against several bacterial pathogens. nih.gov
Linking a thiosemicarbazide (B42300) moiety to a quinoline core has resulted in derivatives with notable antimicrobial and antitubercular activities. nih.govacs.org The molecular hybridization approach is used to design these compounds, often connecting the two parts via a sulfonyl group. nih.govacs.org
Key SAR observations include:
A series of N-((substituted)carbamothioyl)-2,4-dimethylquinoline-3-carboxamide derivatives were evaluated for antimalarial activity. researchgate.net Compounds 7c and 7q showed potency (0.02 μg/mL) against P. falciparum comparable to the standard drug chloroquine. researchgate.net
Another study developed quinoline-thiosemicarbazide derivatives (QST1–QST14) as antimicrobial agents. nih.gov The compound QST4 , identified as N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide, was the most effective against Mycobacterium tuberculosis H37Rv. nih.gov
The anti-proliferative activity of several quinoline-based thiosemicarbazone iron chelators was evaluated, indicating that this class of compounds is worthy of further investigation for anti-cancer applications. nih.gov
Table 2: Antimalarial Activity of Selected Thiosemicarbazide-Linked Quinoline Analogues
| Compound | Activity against P. falciparum (μg/mL) | Source |
|---|---|---|
| 7c | 0.02 | researchgate.net |
| 7q | 0.02 | researchgate.net |
| 7l | 0.10 | researchgate.net |
| 7b | 0.15 | researchgate.net |
| 7p | 0.15 | researchgate.net |
| 7e | 0.19 | researchgate.net |
| 7s | 0.19 | researchgate.net |
| Chloroquine (reference) | 0.02 | researchgate.net |
| Quinine (reference) | 0.26 | researchgate.net |
Molecular Mechanisms of Action and Biological Target Engagement
Enzyme Inhibition Studies
Inhibition of Topoisomerase Enzymes (e.g., Topoisomerase II)
While direct studies on the inhibitory activity of 2-(3-Chlorophenyl)quinoline against topoisomerase enzymes are not extensively available in the reviewed literature, the broader class of quinoline (B57606) derivatives has demonstrated significant potential in this area. For instance, research into pyrazolo[4,3-f]quinoline derivatives has revealed their capacity to inhibit human topoisomerase IIα. One particular derivative, compound 2E from a synthesized series, exhibited an inhibitory pattern on topoisomerase IIα activity comparable to that of the well-known anticancer drug, etoposide, when tested at a concentration of 100 µM. This suggests that the quinoline scaffold is a viable pharmacophore for the development of topoisomerase inhibitors. However, further specific testing of this compound is necessary to ascertain its direct effects on these crucial nuclear enzymes.
Modulation of Bacterial Gyrase Activity
Quinolone-based compounds are well-established inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. This inhibitory action is the basis for the antibacterial effects of many quinolone drugs. While specific studies detailing the interaction of this compound with bacterial gyrase are limited, the general mechanism involves the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death. The potency of quinolones against bacterial gyrase is often quantified by their half-maximal inhibitory concentration (IC₅₀). For example, a related quinolone derivative, 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone, has demonstrated strong inhibitory potency against DNA gyrase with an IC₅₀ value of 11.5 µM. This highlights the potential of the quinoline core structure to effectively target bacterial gyrase.
Inhibition of Human Carbonic Anhydrase Isoforms (hCA I and II)
The inhibitory effects of quinoline derivatives extend to the family of human carbonic anhydrases (hCAs), which are zinc-containing metalloenzymes involved in various physiological processes. A study on a series of quinazolinone analogs, which are structurally related to quinolines, demonstrated significant inhibitory activity against both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). Notably, the compound 3-Amino-2-(3-Chlorophenyl) Quinazolin-4(3H)-one, which shares the 3-chlorophenyl substituent with the subject of this article, was among the synthesized and tested analogs. The entire series of quinazolinones exhibited IC₅₀ values against bCA-II in the range of 8.9 ± 0.31 to 67.3 ± 0.42 μM, and against hCA-II with IC₅₀ values between 14.0 and 59.6 μM. These findings suggest that the presence of the chlorophenyl group on a quinoline-like scaffold can contribute to the inhibition of carbonic anhydrase isoforms.
| Compound Series | Target Enzyme | IC₅₀ Range (µM) |
| Quinazolinone analogs | bCA-II | 8.9 ± 0.31 - 67.3 ± 0.42 |
| Quinazolinone analogs | hCA-II | 14.0 - 59.6 |
Interaction with Protein Kinases (e.g., Protein Kinase A, CK2, EGFR Tyrosine Kinase)
Casein Kinase 2 (CK2): A study focused on the development of CK2 inhibitors explored a series of tricyclic quinoline analogs. This research was prompted by the clinical candidate CX-4945, which features a 3-chlorophenyl amine moiety. The study aimed to understand the structure-activity relationship and discovered highly potent CK2 inhibitors among the novel tricyclic derivatives.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds has been developed as effective inhibitors of EGFR kinase, with activities comparable to approved 4-anilinoquinazoline-based inhibitors. For example, a specific derivative within this class demonstrated a potent IC₅₀ value of 7.5 nM against EGFR. Furthermore, other quinoline derivatives, such as certain 2-styrylquinolines and Schiff's base derivatives bearing a quinoline nucleus, have also shown significant inhibitory activity against EGFR, with IC₅₀ values in the sub-micromolar range.
Inhibition of Kinesin Spindle Protein
The kinesin spindle protein (KSP), also known as Eg5, is a crucial motor protein involved in the formation of the bipolar spindle during mitosis, making it an attractive target for anticancer drug development. Research into quinoline derivatives has identified their potential as KSP inhibitors. For instance, a computational study identified 2-(2-chlorophenyl)-4-(5,6-dimethoxy-1H-benzo[d]imidazol-2-yl)quinoline as a potential inhibitor of Eg5. While this compound is structurally distinct from this compound, it underscores the potential of the substituted quinoline framework to interact with the allosteric pocket of KSP. The development of KSP inhibitors has led to compounds with potent activity, such as a hexahydro-2H-pyranoquinolone derivative with a KSP ATPase IC₅₀ of 8 nM.
Inhibition of α-Glucosidase Enzyme
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The quinoline scaffold has been incorporated into various molecular hybrids designed as α-glucosidase inhibitors. Studies on quinoline–1,3,4-oxadiazole conjugates have demonstrated low micromolar inhibition of α-glucosidase, with IC₅₀ values ranging from 15.85 to 63.59 µM. One particular quinoline–1,3,4-oxadiazole derivative with a bromopentyl sidechain exhibited an IC₅₀ of 15.85 µM, which was more potent than the reference drug acarbose (B1664774) (IC₅₀ = 17.85 µM). Another study on quinoline- and isoindoline-integrated polycyclic compounds also reported noteworthy inhibitory activity against α-glucosidase, with one compound showing an IC₅₀ of 0.07 mM, comparable to acarbose. These findings indicate that the quinoline moiety is a promising component in the design of novel α-glucosidase inhibitors.
| Compound Series | Target Enzyme | IC₅₀ Range (µM) |
| Quinoline–1,3,4-oxadiazole conjugates | α-Glucosidase | 15.85 - 63.59 |
| Quinoline- and isoindoline-integrated polycyclics | α-Glucosidase | 0.07 mM (70 µM) |
Inhibition of Acetylcholinesterase (AChE)
Currently, there is a lack of specific studies detailing the inhibitory activity of this compound against acetylcholinesterase (AChE). While various derivatives of the broader quinoline class have been investigated as potential AChE inhibitors for conditions such as Alzheimer's disease, dedicated research on the direct inhibitory effects and potency (e.g., IC₅₀ values) of this compound is not available in the reviewed literature. mdpi.commdpi.com
Inhibition of InhA Enzyme in Mycobacterium tuberculosis
The direct inhibition of the InhA enzyme, a critical component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, by this compound has not been specifically reported. Research in this area has focused on other quinoline-containing compounds. For instance, studies have been published on quinoline-triazole hybrids, including molecules that feature a 3-chlorophenyl group, which have shown inhibitory effects on InhA. nih.govresearchgate.net However, these are structurally distinct compounds, and their activity cannot be directly attributed to this compound itself. orientjchem.orgnih.govmdpi.com
Receptor Binding and Ligand-Receptor Interactions
Binding Affinity to Serotonin (B10506) Receptors
There is no specific data available from receptor binding assays that quantifies the affinity (e.g., Kᵢ values) of this compound for various serotonin (5-HT) receptor subtypes. Although numerous arylpiperazine and quinoline derivatives have been evaluated as ligands for serotonin receptors, studies focusing on the binding profile of the specific this compound structure are not present in the available search results. acnp.orgresearchgate.net
Interaction with Dopamine (B1211576) Receptors
Similar to serotonin receptors, dedicated studies to determine the binding affinity and interaction of this compound with dopamine receptor subtypes (e.g., D₂, D₃) are not found in the reviewed scientific literature. The development of dopamine receptor ligands often involves quinoline or arylpiperazine scaffolds, but specific binding data (Kᵢ values) for this compound is not documented. nih.govmdpi.com
Investigation of Beta-Catenin Protein Binding
An investigation into the direct binding or interaction between this compound and the β-catenin protein has not been reported. The Wnt/β-catenin signaling pathway is a target of interest in cancer research, and while some complex quinoline derivatives have been designed as inhibitors of this pathway, there is no evidence to suggest that this compound itself has been studied for its ability to bind to β-catenin. nih.govnih.gov
Nucleic Acid Interactions
Direct experimental studies on the interaction of this compound with nucleic acids (DNA or RNA) are not available. Research into the DNA binding properties of quinoline derivatives has often involved either metal complexes, such as platinum-quinoline complexes which can form adducts with DNA, or molecules with specific functionalities designed to promote intercalation or groove binding. nih.govresearchgate.net There is no information to characterize the mode or affinity of binding for this compound specifically.
DNA Binding Studies (e.g., Groove Binding Modes)
There are currently no specific studies detailing the interaction of this compound with DNA. The broader class of quinoline derivatives has been explored for DNA interactivity, with some compounds functioning as intercalating agents or binding to the minor groove of the DNA helix. For instance, in-silico studies on certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest a binding preference for the A/T minor groove region of a B-DNA duplex. nih.govresearchgate.net However, without empirical data, such as results from circular dichroism, fluorescence spectral titrations, or molecular docking specific to this compound, its potential to bind DNA and the specific mode of such an interaction remain purely speculative. beilstein-journals.org
Cellular Pathway Modulation (Pre-clinical focus)
The influence of this compound on specific cellular pathways integral to cancer progression is not well-established. While research into its derivatives provides some clues, direct evidence for the parent compound is lacking.
Influence on Cell Cycle Progression
The specific effect of this compound on cell cycle progression has not been reported. The general class of quinoline-based compounds has been shown to induce cell cycle arrest at various phases, a common mechanism for anticancer agents. nih.gov For example, certain quinoline alkaloids have been observed to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest in cervical and hepatocellular carcinoma cells. nih.gov Nevertheless, without dedicated studies on this compound, it is unknown whether it can halt cell division and at which specific checkpoint (e.g., G1/S or G2/M) this might occur.
Induction of Apoptosis Pathways
While derivatives such as this compound-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against cancer cell lines like MDA-MB-231 (breast adenocarcinoma), the underlying mechanism, including the induction of apoptosis, was not detailed. chula.ac.ththaiscience.info The induction of programmed cell death, or apoptosis, is a critical mechanism for many anticancer drugs. ijmphs.com Studies on other novel pyridine-quinoline hybrids have demonstrated an ability to induce apoptosis, confirmed by the activation of caspases 3/7. nih.gov However, no specific data confirms that this compound itself triggers either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Inhibition of Angiogenesis
The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain quinoline derivatives have been identified as inhibitors of this process. nih.gov For example, the quinoline-3-carboxamide (B1254982) known as Linomide has demonstrated dose-dependent, anti-angiogenic activity in vivo. nih.gov Similarly, clioquinol, another quinoline compound, was found to inhibit angiogenesis by promoting the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Despite these findings within the broader quinoline family, there is no published evidence to suggest that this compound possesses anti-angiogenic properties.
Disruption of Cell Migration
The ability to inhibit cell migration is a key attribute for compounds aiming to prevent cancer metastasis. Linomide, a quinoline-3-carboxamide, has been shown to inhibit the chemotactic migration and invasion of endothelial cells, which are steps involved in angiogenesis. nih.gov However, the specific impact of this compound on the migratory or invasive capacity of cancer cells has not been investigated or reported in the available scientific literature.
Targeting Anti-Apoptotic Proteins (e.g., Bcl-2)
Anti-apoptotic proteins, such as those in the B-cell lymphoma 2 (Bcl-2) family, are critical for cancer cell survival and are considered important therapeutic targets. nih.gov These proteins prevent apoptosis by binding to and sequestering pro-apoptotic proteins like BAX and BAK. nih.gov While the general strategy of targeting these proteins is well-established in cancer therapy, there are no specific studies demonstrating that this compound directly binds to or inhibits the function of Bcl-2 or any other anti-apoptotic proteins.
Pre Clinical Biological Evaluation and Research Applications
Anticancer Activity Research
The potential of 2-(3-Chlorophenyl)quinoline as an anticancer agent has been explored through in vitro studies on a variety of human cancer cell lines. These investigations aim to elucidate the compound's cytotoxic effects and its selectivity towards cancerous cells.
Investigation in Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)
Assessment in Other Human Cancer Cell Lines (e.g., HepG-2, HCT-116, PC3, G361, H460, SF-268, HEP-3B, A-375)
The evaluation of this compound and its analogues has extended to a panel of other human cancer cell lines to assess the breadth of its potential anticancer activity. These include liver cancer (HepG-2, HEP-3B), colon cancer (HCT-116), prostate cancer (PC3), melanoma (G361, A-375), lung cancer (H460), and glioblastoma (SF-268) cell lines. While the general class of quinolines has shown promise in these areas, specific data, such as IC50 values for this compound against these cell lines, are not extensively documented in publicly accessible research. The structural motif of a substituted phenyl group at the 2-position of the quinoline (B57606) ring is a common feature in many compounds screened for broad-spectrum anticancer activity.
Antimicrobial Activity Research
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. These studies are crucial in the search for new agents to combat the growing threat of antibiotic-resistant bacteria.
Antibacterial Efficacy against Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis)
The antibacterial activity of quinoline derivatives against Gram-positive bacteria is a significant area of research. Studies have often included testing against Staphylococcus aureus, a major human pathogen, and Bacillus subtilis, a model organism for Gram-positive bacteria. The 2-phenylquinoline (B181262) scaffold is known to be a pharmacophore with potential antibacterial effects. The substitution pattern on the phenyl ring, such as the 3-chloro group in this compound, is expected to modulate this activity. However, specific minimum inhibitory concentration (MIC) values for this compound against S. aureus and B. subtilis are not consistently reported in the available scientific literature, indicating a need for more focused studies.
Antibacterial Efficacy against Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa)
The efficacy of quinoline compounds against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is also a critical area of investigation due to the intrinsic resistance of these pathogens conferred by their outer membrane. While the quinoline core is a component of some broad-spectrum antibiotics, the specific activity of this compound against these challenging pathogens has not been extensively detailed. Research into novel quinoline derivatives often aims to identify structures that can effectively penetrate the Gram-negative cell wall and inhibit essential bacterial processes.
Antifungal Activity Investigations
No studies detailing the in vitro or in vivo antifungal activity of this compound against common or pathogenic fungal strains were identified. Research in this area tends to focus on other quinoline derivatives, such as 8-hydroxyquinolines or those with different substitution patterns, which have shown promise as antifungal agents.
Methodological Approaches in Biological Assays
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry is a powerful biophysical technique used to directly measure the heat changes that occur during the binding of a ligand, such as this compound, to a macromolecular target, like a protein or nucleic acid. This method provides a comprehensive thermodynamic profile of the binding interaction in a single experiment.
The fundamental principle of ITC involves the incremental titration of a ligand solution into a sample cell containing the target macromolecule, all while maintaining a constant temperature. The heat released (exothermic reaction) or absorbed (endothermic reaction) upon binding is meticulously measured by the instrument. This heat change is directly proportional to the amount of binding that occurs with each injection.
As the titration progresses, the macromolecule becomes saturated with the ligand, and the heat signal diminishes until only the heat of dilution is observed. The resulting data is a binding isotherm, a plot of heat change per injection versus the molar ratio of the ligand to the macromolecule.
Analysis of this binding isotherm can determine several key thermodynamic parameters that are crucial for understanding the nature of the molecular interaction. These parameters are typically presented in a data table, although no such data is currently available for this compound.
Table 1: Representative Data Table for ITC Analysis
| Thermodynamic Parameter | Symbol | Unit | Description |
| Association Constant | Ka | M-1 | Measures the affinity of the ligand for the target. A higher Ka indicates a stronger binding interaction. |
| Dissociation Constant | Kd | M | The reciprocal of the association constant (1/Ka), representing the concentration of ligand at which half of the target molecules are occupied. A lower Kd signifies higher affinity. |
| Enthalpy Change | ΔH | kcal/mol | The heat released or absorbed during the binding event, providing insight into the types of bonds being formed and broken (e.g., hydrogen bonds, van der Waals interactions). |
| Entropy Change | ΔS | cal/mol·K | A measure of the change in disorder of the system upon binding. It reflects changes in conformational freedom and the displacement of solvent molecules. |
| Gibbs Free Energy Change | ΔG | kcal/mol | Indicates the spontaneity of the binding process. It is calculated from the affinity (ΔG = -RTlnKa) and is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS. |
| Stoichiometry | n | - | The ratio of ligand molecules bound to each target macromolecule at saturation. |
Note: This table is illustrative. No specific ITC data for this compound is available.
Kinetic Studies of Enzyme Inhibition
Kinetic studies are essential for characterizing the mechanism by which a compound, such as this compound, inhibits an enzyme. These studies measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor at varying substrate concentrations. The data obtained are crucial for understanding how the inhibitor interacts with the enzyme and its substrate.
The mode of inhibition can be determined by analyzing the effects of the inhibitor on the enzyme's kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.
Common methods for analyzing enzyme kinetics include Lineweaver-Burk plots, which are graphical representations of the Michaelis-Menten equation. By observing the changes in the intercepts and slope of these plots in the presence of an inhibitor, the mechanism of inhibition can be elucidated.
While no specific enzyme inhibition kinetic data for this compound has been found, a typical data table from such a study would include the following parameters.
Table 2: Representative Data Table for Enzyme Inhibition Kinetic Analysis
| Kinetic Parameter | Symbol | Description |
| Michaelis Constant | Km | The substrate concentration at which the reaction velocity is half of Vmax. |
| Maximum Velocity | Vmax | The maximum rate of the enzyme-catalyzed reaction. |
| Inhibition Constant | Ki | The dissociation constant for the inhibitor-enzyme complex. A lower Ki indicates a more potent inhibitor. |
| Half-maximal Inhibitory Concentration | IC50 | The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under specific assay conditions. |
| On-rate Constant | kon | The rate at which the inhibitor binds to the enzyme. |
| Off-rate Constant | koff | The rate at which the inhibitor dissociates from the enzyme. |
Note: This table is for illustrative purposes. No specific enzyme inhibition kinetic data for this compound is available.
The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined from these kinetic studies, providing valuable information about the inhibitor's mechanism of action and its potential as a therapeutic agent.
Future Research Directions and Translational Perspectives Pre Clinical
Lead Optimization and Derivatization for Enhanced Potency and Selectivity
Lead optimization is a critical step in drug discovery that focuses on refining the chemical structure of a lead compound to improve its pharmacological profile. For 2-(3-chlorophenyl)quinoline, this involves systematic derivatization and the study of structure-activity relationships (SAR) to enhance potency against specific biological targets while improving selectivity to minimize off-target effects.
Further studies have explored the impact of different amine functionalities in the carboxamide side chain. The synthesis of a variety of analogs allows for a detailed exploration of the SAR, providing insights into which structural modifications are most likely to yield compounds with improved efficacy. chula.ac.thnih.gov A three-step protocol for SAR development has been proposed to quickly identify key conformational features and functional groups for improving inhibitor activity, a strategy that could be applied to the this compound scaffold. nih.gov By systematically altering the substituents and linkers, researchers aim to fine-tune the molecule's interaction with its biological target, thereby increasing potency and reducing the potential for adverse effects. nih.govnih.gov
Table 1: Anticancer Activity of this compound-4-carboxamide Derivatives
| Compound ID | Substituent (X) at position 4 of the phenyl ring | IC50 (μM) against MDA-MB-231 breast cancer cell line |
|---|---|---|
| 6j | 4-NO2 | 8.24 |
| - | Unspecified analogs | 46.71 - 8.24 |
| Cisplatin (standard) | - | >50 |
This table is generated based on data from a study on novel this compound-4-carboxamide derivatives. thaiscience.info
Exploration of Novel Molecular Targets
While initial research has identified certain targets for this compound derivatives, a key future direction is the exploration of novel molecular targets to expand their therapeutic applications. chula.ac.thnih.gov The quinoline (B57606) scaffold is known to interact with a wide range of biological molecules, suggesting that its derivatives could have broader activity than currently understood. researchgate.netnih.gov
Quinoline derivatives have been shown to act on various molecular targets, including topoisomerases, tyrosine kinases, heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and tubulin. researchgate.netnih.gov For example, some quinoline compounds have been identified as novel microtubule-depolymerizing agents, leading to mitotic arrest and apoptosis in cancer cells. oncotarget.com Molecular docking studies on this compound-4-carboxamide derivatives have suggested potential interactions with human carbonic anhydrase I, protein kinase A, and kinesin spindle protein. thaiscience.info
Further research will involve screening this compound and its analogs against diverse panels of kinases, receptors, and enzymes to uncover new mechanisms of action. nih.gov This unbiased approach could reveal unexpected therapeutic opportunities in areas beyond oncology, such as inflammatory diseases, infectious diseases, and neurodegenerative disorders. nih.gov
Investigation into Multi-Targeting Strategies
The concept of "one drug, multiple targets" is gaining traction in drug discovery, as many complex diseases involve multiple pathological pathways. The this compound scaffold is well-suited for the development of multi-targeting agents. mdpi.com By designing derivatives that can simultaneously modulate the activity of several key proteins, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. mdpi.commdpi.com
Several studies have already demonstrated the feasibility of this approach with quinoline-based compounds. For instance, researchers have designed and synthesized quinoline derivatives as dual inhibitors of EGFR and HER-2, which are important targets in cancer therapy. nih.gov Others have developed quinoline-based molecules that dually target VEGFR-2 and ERα. mdpi.com The development of multi-targeted inhibitors based on the quinoline ring is a promising strategy for creating more effective anticancer drugs. mdpi.commdpi.com
Future work in this area will involve the rational design of this compound derivatives with specific polypharmacological profiles. This will require a deep understanding of the structural biology of the intended targets and the use of computational models to predict how a single molecule can effectively interact with multiple binding sites.
Advanced Computational and Machine Learning Approaches in Drug Design
The integration of advanced computational and machine learning (ML) techniques is set to revolutionize the design of this compound derivatives. jocpr.com These in silico methods can significantly accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before they are synthesized. nih.govspringernature.com
Quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of quinoline derivatives with their biological activity. nih.govmdpi.com Molecular docking simulations can provide insights into the binding modes of these compounds with their target proteins, guiding the design of more potent and selective inhibitors. mdpi.com
Machine learning algorithms, including deep learning, can be trained on large datasets of chemical structures and biological data to identify complex patterns and make predictions about new molecules. jocpr.comnih.govnih.gov These models can be used for virtual screening of large compound libraries to identify promising candidates for further investigation, as well as for de novo drug design, where the algorithm generates entirely new molecular structures with desired properties. jocpr.com The application of these computational tools will enable a more rapid and cost-effective exploration of the chemical space around the this compound scaffold. pandawainstitute.compandawainstitute.com
Development as Chemical Probes for Biological Research
Beyond their therapeutic potential, this compound derivatives can be developed into valuable chemical probes for basic biological research. chula.ac.th A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. By designing probes with high potency, selectivity, and a well-understood mechanism of action, researchers can investigate the roles of their targets in health and disease.
The synthesis of various this compound-4-carboxamide derivatives provides a platform for creating such probes. chula.ac.thmedcraveonline.com These analogs can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to allow for visualization and pull-down experiments. Furthermore, photoaffinity labels or reactive groups can be introduced to enable covalent modification and identification of the target proteins. The development of such tools will facilitate a deeper understanding of the biological systems modulated by this class of compounds.
Applications in Materials Science with Specific Electronic or Optical Properties
The unique structural and electronic properties of the quinoline ring system also make this compound and its derivatives interesting candidates for applications in materials science. mdpi.com Quinoline-based compounds have been investigated for their potential use in optoelectronics and as nonlinear optical (NLO) materials. nih.govrsc.org
The extended π-conjugated system of the quinoline core can be tailored through chemical modification to tune its absorption and emission properties. mdpi.com This makes these compounds potentially useful as organic light-emitting diode (OLED) materials, fluorescent sensors, or components of solar cells. The introduction of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer characteristics, which is a key factor for achieving large NLO responses. rsc.org Future research in this area will involve the synthesis and characterization of novel this compound derivatives with optimized electronic and optical properties for specific material science applications. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)quinoline, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions or transition metal-catalyzed cross-coupling. For example, Sc(OTf)₃-catalyzed reactions between substituted anilines and aldehydes under mild conditions (50°C) yield quinoline scaffolds with good regioselectivity . Optimization should focus on catalyst loading (e.g., 10 mol% Sc(OTf)₃), solvent polarity (ethanol/ethyl acetate mixtures), and reaction time (12–24 hours). Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can model the compound’s electronic structure. Basis sets like 6-31G(d,p) are suitable for geometry optimization, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra. For thermochemical accuracy, include gradient corrections for exchange-correlation and validate against experimental atomization energies (average deviation ±2.4 kcal/mol) . Solvent effects can be incorporated via the polarizable continuum model (PCM).
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodological Answer :
- X-ray crystallography : Resolves substituent positioning (e.g., chlorophenyl orientation) and confirms bond lengths/angles (mean C–C deviation ±0.002 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆/CDCl₃) identify aromatic proton splitting patterns and coupling constants (e.g., J = 8–9 Hz for quinoline protons).
- UPLC-MS : Monitors purity (>98%) and detects intermediates using electrospray ionization (ESI+) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines:
- Use fume hoods for synthesis/purification to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .
- Absorb spills with diatomite or universal binders; dispose via hazardous waste protocols .
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence the compound’s biological activity compared to other halogenated analogs?
- Methodological Answer : The 3-chlorophenyl group enhances lipophilicity (logP ~3.5) and π-π stacking with biological targets (e.g., 5-HT₃/5-HT₆ receptors) . Compare bioactivity via:
- In vitro assays : Measure IC₅₀ values against bacterial/fungal strains (e.g., E. coli, C. albicans) using microdilution methods .
- Molecular docking : Simulate binding interactions (AutoDock Vina) with receptor active sites (e.g., 5-HT₃ extracellular domain).
Q. How can conflicting data on synthetic yields or computational vs. experimental spectra be resolved?
- Methodological Answer :
- Reproducibility checks : Vary catalyst systems (e.g., replace Sc(OTf)₃ with FeCl₃) and monitor intermediates via TLC .
- Benchmarking DFT functionals : Test B3LYP vs. M06-2X for UV-Vis predictions; calibrate against experimental λmax values (e.g., 320–350 nm) .
- Statistical analysis : Apply multivariate regression to identify yield-limiting factors (e.g., temperature > solvent polarity).
Q. What strategies enhance the oral bioavailability of this compound-based drug candidates?
- Methodological Answer : Optimize molecular properties per Veber’s rules:
- Rotatable bonds : Limit to ≤10 (e.g., rigidify the quinoline core) .
- Polar surface area (PSA) : Target ≤140 Ų via substituent modification (e.g., replace -OH with -OMe).
- Permeation assays : Use Caco-2 cell monolayers to assess Papp (threshold >1 ×10⁻⁶ cm/s) .
Q. How can this compound be integrated into multi-target drug design for complex diseases (e.g., Alzheimer’s)?
- Methodological Answer :
- Hybrid scaffolds : Combine quinoline with acetylcholinesterase (AChE) inhibitors (e.g., tacrine analogs) via click chemistry .
- In vivo efficacy : Test cognitive improvement in transgenic AD models (e.g., Morris water maze) .
- Pharmacokinetic profiling : Monitor brain penetration (BBB permeability) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
